molecular formula C5H5NO3 B11718080 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione

Katalognummer: B11718080
Molekulargewicht: 127.10 g/mol
InChI-Schlüssel: XHDMYFSUCQOSDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is a chemical compound with the molecular formula C5H5NO3 and a molecular weight of 127.1 g/mol It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases to facilitate the cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction could produce spirocyclic alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-Oxa-4-azaspiro[2.4]heptane-5,7-dione has several applications in scientific research, including:

Wirkmechanismus

The mechanism by which 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring.

Eigenschaften

Molekularformel

C5H5NO3

Molekulargewicht

127.10 g/mol

IUPAC-Name

6-oxa-4-azaspiro[2.4]heptane-5,7-dione

InChI

InChI=1S/C5H5NO3/c7-3-5(1-2-5)6-4(8)9-3/h1-2H2,(H,6,8)

InChI-Schlüssel

XHDMYFSUCQOSDY-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C(=O)OC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.